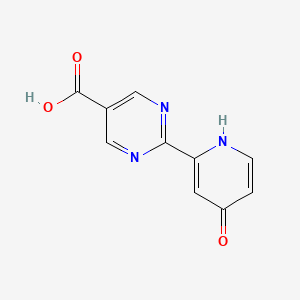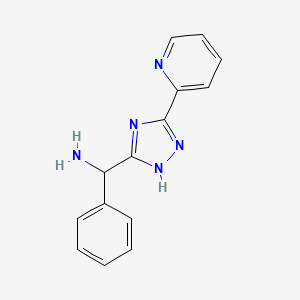
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chlorophenyl group at the 3-position and an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole typically involves the reaction of 3-chlorophenylhydrazine with an appropriate 1,3-diketone under acidic conditions to form the pyrazole ring. The iodination at the 4-position can be achieved using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine-substituted position.
Oxidation and Reduction: The pyrazole ring can participate in various oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The chlorophenyl and iodine groups make the compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products: The products of these reactions can vary widely, including substituted pyrazoles, pyrazole derivatives with altered electronic properties, and complex organic molecules formed through coupling reactions.
Scientific Research Applications
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
InChI Key |
CDSJFFFKPZZUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




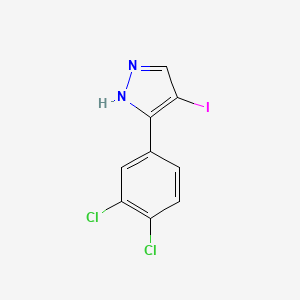
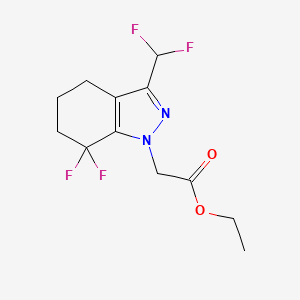



![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
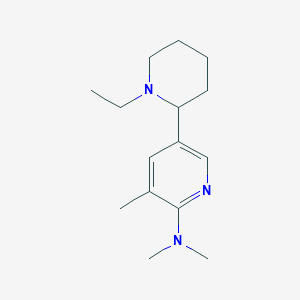

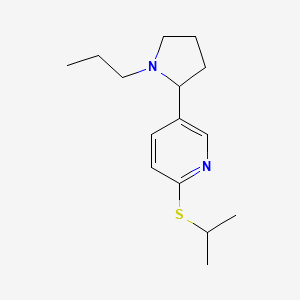
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11801973.png)
